methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate
Description
Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate is a β-keto ester derivative featuring a dimethylamino-substituted enamine moiety. Its structure combines a 3-oxohexanoate ester backbone with a dimethylamino-methylidene group at the C2 position, making it a versatile intermediate in organic synthesis. The enamine functionality enhances its reactivity in cyclization and condensation reactions, which are critical for constructing nitrogen-containing heterocycles.
Properties
CAS No. |
1245010-23-4 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl (2Z)-2-(dimethylaminomethylidene)-3-oxohexanoate |
InChI |
InChI=1S/C10H17NO3/c1-5-6-9(12)8(7-11(2)3)10(13)14-4/h7H,5-6H2,1-4H3/b8-7- |
InChI Key |
WKKHRVZSLMGLHH-FPLPWBNLSA-N |
Isomeric SMILES |
CCCC(=O)/C(=C/N(C)C)/C(=O)OC |
Canonical SMILES |
CCCC(=O)C(=CN(C)C)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate typically involves the reaction of hexanoic acid derivatives with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Hexanoic acid derivative
Reagent: Dimethylformamide dimethyl acetal (DMF-DMA)
Reaction Conditions: The reaction is usually conducted in a solvent such as dimethylformamide (DMF) at an elevated temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles such as primary and secondary amines.
Condensation Reactions: The compound can undergo condensation reactions with hydrazine derivatives to form heterocyclic compounds.
Oxidation and Reduction Reactions: The oxo group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Primary and secondary amines, conducted in solvents like dioxane.
Condensation Reactions: Hydrazine derivatives, often carried out in ethanol with a base such as piperidine.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Aminomethylidene derivatives
Condensation Reactions: Heterocyclic compounds such as pyrazoles and thiazoles
Oxidation and Reduction Reactions: Corresponding alcohols or ketones
Scientific Research Applications
Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the oxo group can undergo redox transformations. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate are compared below with four related compounds, highlighting differences in substituents, reactivity, and applications.
Table 1: Comparative Analysis of Structurally Related Compounds
Key Comparative Insights:
Structural Variations: The target compound differs from methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride () by the absence of a stereocenter and the presence of an enamine group instead of a methylamino ester. Its free base form may offer greater nucleophilicity compared to the hydrochloride salt. Compared to methyl 2-benzoylamino-3-oxobutanoate (), the dimethylamino group in the target compound replaces the benzoylamino substituent, reducing aromaticity but increasing electron-donating capacity. Methyl 6-(dipropylamino)-6-oxohexanoate () features a longer carbon chain and a dipropylamino group at C6, enhancing lipophilicity but reducing polarity relative to the target compound.
Reactivity and Applications: The enamine group in the target compound facilitates cyclocondensation reactions, similar to methyl 2-benzoylamino-3-oxobutanoate (used in arylaminobut-2-enoate synthesis ). However, the dimethylamino group may accelerate nucleophilic attack due to its stronger electron-donating effect. The hydrochloride salt in is tailored for stereospecific reactions, whereas the target compound’s neutral form may be more suitable for non-polar solvents. The dipropylamino group in likely improves metabolic stability in biological systems, though this is speculative without direct data.
Physical Properties: The target compound’s molecular weight (C₁₀H₁₅NO₃ ≈ 197.2 g/mol) is lower than (243.3 g/mol) due to its shorter chain. Solubility differences arise from substituents: the dimethylamino group increases water solubility compared to ’s dipropylamino group, while ’s hydrochloride salt enhances solubility in polar solvents.
The enamine group may form via reaction with dimethylformamide dimethyl acetal (DMF-DMA), a common enaminone precursor.
Biological Activity
Methyl 2-[(dimethylamino)methylidene]-3-oxohexanoate is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various research studies and providing a comprehensive overview of its mechanisms and applications.
Chemical Structure and Properties
This compound features a hexanoate backbone with a dimethylamino group and an oxo group. This unique structure contributes to its reactivity and biological activity. The compound can undergo various chemical reactions, including substitution, condensation, and redox reactions, which can modulate its biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic substitution reactions, while the oxo group can engage in redox transformations. These interactions may influence various biological pathways, leading to antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, with studies showing significant inhibition of growth. For instance, the compound demonstrated activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL .
Summary of Antimicrobial Studies
| Study | Bacterial Strain | MIC (μg/mL) | Findings |
|---|---|---|---|
| Staphylococcus epidermidis | 1,000 | Significant growth inhibition observed | |
| Various strains | Not specified | General antimicrobial potential noted |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential . Studies have utilized the MTT assay to evaluate its cytotoxic effects on tumor cell lines. The compound showed promising results in inhibiting cell proliferation, suggesting its potential as a therapeutic agent against cancer.
Summary of Anticancer Studies
| Study | Cell Line | IC50 (μM) | Findings |
|---|---|---|---|
| Tumor cell lines | Not specified | Growth inhibition observed using MTT assay |
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : In a study assessing the compound's efficacy against bacterial infections, it was found to effectively reduce bacterial load in vitro.
- Cytotoxicity Against Cancer Cells : Another investigation revealed that treatment with this compound led to reduced viability in various cancer cell lines, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
